GSK-J4

説明

GSK-J4は、ヒストン脱メチル化酵素の強力な阻害剤であり、特にジュモンジドメイン含有タンパク質D3(JMJD3)と染色体X上の遍在的に転写されるテトラトリコペプチドリピート(UTX)を標的としています。これらの酵素は、遺伝子のサイレンシングに関連する修飾である、ヒストンH3(H3K27me3)上のトリメチル化リシン27の脱メチル化に関与しています。 これらの酵素を阻害することにより、this compoundはH3K27me3レベルを上昇させることができ、さまざまな細胞プロセスに影響を与える可能性のある遺伝子発現の変化につながります .

準備方法

GSK-J4は、複数段階の化学プロセスを通じて合成されます。合成経路には通常、中間体の調製が含まれ、その後、特定の反応条件下で反応させて最終生成物を得ます。このプロセスには、縮合反応、環化、精製などのステップが含まれます。 工業的な生産方法には、これらのステップを最適化して収率と純度を高めること、および高性能液体クロマトグラフィー(HPLC)などの高度な技術を使用して精製することが含まれます .

化学反応の分析

Hydrolysis to Active Metabolite GSK-J1

GSK-J4 undergoes intracellular esterase-mediated hydrolysis to release GSK-J1, its bioactive form. This reaction is critical for its demethylase inhibition activity :

- Key Data :

Metal Chelation and Ionophore Activity

This compound acts as a Zn²⁺ ionophore, facilitating Zn²⁺ transport into cells and inducing metallothionein gene expression :

- Mechanism :

Inhibition of Histone Demethylases

GSK-J1 competitively inhibits KDM6A/B by binding to the catalytic JmjC domain, which requires Fe²⁺ and α-ketoglutarate (α-KG) :

- Structural Insights :

Interactions with Ubiquitin-Proteasome System

This compound promotes proteasomal degradation of transcription factors (e.g., CREB) via ubiquitination :

- Key Findings :

Redox Modulation and Stress Responses

This compound induces oxidative and endoplasmic reticulum (ER) stress pathways :

| Pathway | Effect | Reference |

|---|---|---|

| ER stress | Upregulates GRP78, ATF4, and caspase-12 (>2-fold in KG-1a AML cells) | |

| ROS production | Suppresses H₂O₂-induced cell death in SH-SY5Y neurons (IC₅₀ = 0.25 μM) |

Epigenetic Modulation of Retinoic Acid Metabolism

In dendritic cells, this compound alters histone methylation at raldh1/3 promoters, enhancing retinoic acid synthesis :

科学的研究の応用

Cancer Therapeutics

GSK-J4 has shown promising results as an anticancer agent across multiple types of cancer. Its ability to inhibit histone demethylation plays a crucial role in regulating gene expression associated with tumor growth and proliferation.

Case Studies in Cancer Treatment

- Acute Lymphoblastic Leukemia and Pediatric Brainstem Glioma: this compound demonstrated significant anticancer effects in both conditions, highlighting its potential as a novel therapeutic option. The compound effectively inhibited the proliferation of cancer cells by modulating H3K27 methylation levels, which are often dysregulated in cancers .

- Retinoblastoma: In vitro and in vivo studies indicated that this compound significantly inhibited retinoblastoma cell proliferation, arrested the cell cycle at the G2/M phase, and induced apoptosis through the PI3K/AKT/NF-κB signaling pathway . This suggests that this compound could be a valuable addition to treatment regimens for retinoblastoma.

- Prostate Cancer: this compound was found to reduce the proliferation of castration-resistant prostate cancer (CRPC) cells more effectively than wild-type androgen receptor cells. This indicates its potential as a targeted therapy for advanced prostate cancer .

Neuroprotection

This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease.

Mechanisms of Neuroprotection

- Parkinson's Disease Models: Research indicated that this compound mitigated dopaminergic neuron loss and motor deficits in Parkinson's disease models by reducing oxidative stress and modulating iron homeostasis. The compound increased the expression of ferroportin-1, an iron exporter, thereby providing a protective effect against iron-induced neurotoxicity .

Inflammatory Diseases

The compound has also shown efficacy in reducing inflammation, making it a candidate for treating inflammatory diseases.

Applications in Inflammatory Conditions

- Inflammatory Colitis: this compound was demonstrated to attenuate inflammatory colitis by enhancing the tolerogenic potential of dendritic cells (DCs). It increased RALDH activity in DCs, promoting anti-inflammatory responses during colitis . This suggests that this compound could be beneficial in managing chronic inflammatory conditions.

Vascular Diseases

Recent studies have explored this compound's application in vascular diseases, particularly related to vascular smooth muscle cell proliferation.

Vascular Remodeling

- Endometrial Hyperplasia: this compound has been shown to inhibit vascular smooth muscle cell proliferation and migration induced by platelet-derived growth factor (PDGF-BB). This inhibition was linked to decreased expression of Cyclin D1 and proliferating cell nuclear antigen (PCNA), suggesting its potential utility in treating vascular remodeling disorders .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanism |

|---|---|---|

| Cancer Therapeutics | Acute lymphoblastic leukemia, retinoblastoma | Inhibition of H3K27 demethylation |

| Neuroprotection | Parkinson's disease | Reduces oxidative stress; modulates iron homeostasis |

| Inflammatory Diseases | Inflammatory colitis | Enhances tolerogenic DC responses |

| Vascular Diseases | Endometrial hyperplasia | Inhibits smooth muscle cell proliferation |

作用機序

GSK-J4は、JMJD3とUTXの活性を阻害することにより効果を発揮し、H3K27me3レベルの上昇につながります。この修飾は遺伝子のサイレンシングに関連しており、その上昇は、さまざまな細胞プロセスに影響を与える可能性のある遺伝子発現の変化をもたらす可能性があります。 この化合物は、小胞体ストレス関連のアポトーシスを誘導し、細胞周期調節、DNA損傷修復、酸化ストレスに関与する経路に影響を与える可能性があります .

類似化合物との比較

GSK-J4は、JMJD3とUTXを選択的に阻害する能力においてユニークであり、これらの酵素がエピジェネティックな調節において果たす役割を研究するための貴重なツールとなっています。類似の化合物には、次のものがあります。

GSK-J1: JMJD3とUTXの阻害剤でもある、this compoundの細胞透過性プロドラッグ。

JIB-04: 異なる標的プロファイルを有する別のヒストン脱メチル化酵素阻害剤。

ML324: より幅広い標的を有するヒストン脱メチル化酵素阻害剤。これらの化合物と比較して、this compoundは、JMJD3とUTXを阻害する選択性と効力によって区別されます

生物活性

GSK-J4 is a selective inhibitor of the Jumonji domain-containing protein 3 (JMJD3), a histone demethylase that specifically targets trimethylated lysine 27 on histone H3 (H3K27me3). This compound has garnered attention for its potential therapeutic applications in various diseases, particularly cancer and inflammatory conditions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and implications for treatment.

This compound functions primarily by inhibiting JMJD3, leading to an increase in H3K27me3 levels. This modification is associated with gene repression, influencing cellular processes such as apoptosis, proliferation, and inflammation.

- Histone Modification : this compound effectively reduces the enzymatic activity of JMJD3, resulting in elevated levels of H3K27me3 in glioma cells (U87 and U251), which correlates with decreased expression of oncogenes and tumor-promoting factors .

- Apoptosis Induction : In glioma cell lines, this compound has been shown to significantly induce apoptosis. Flow cytometry analysis revealed a marked increase in apoptotic cells following treatment with this compound, while normal human cerebral microvascular endothelial cells (hCMEC) showed no significant change in apoptotic rates .

Biological Activity in Cancer Models

This compound has demonstrated anti-tumor efficacy across various cancer types:

- Glioma : this compound selectively inhibits proliferation and migration of glioma cells while inducing apoptosis. Its effectiveness appears to be particularly pronounced in cells overexpressing JMJD3 .

- Lung Adenocarcinoma : A study indicated that oncogenic KRAS mutations sensitize lung adenocarcinoma cells to this compound treatment. The compound enhances the expression of stress-related genes through the activation of the ATF4 pathway, leading to increased cell-cycle arrest and apoptosis .

- Acute Lymphoblastic Leukemia : this compound has also shown potential as a therapeutic agent against T-cell acute lymphoblastic leukemia by inhibiting UTX, another demethylase involved in H3K27 regulation .

Cardioprotective Effects

Recent studies have highlighted the cardioprotective properties of this compound:

- Palmitic Acid-Induced Injury : In models of cardiomyocyte injury induced by palmitic acid (PA), this compound significantly reduced lactate dehydrogenase (LDH) release, indicating decreased cell damage. The compound exhibited protective effects at both low (2.5 μM) and high (10 μM) concentrations .

Inflammatory Conditions

This compound's role extends into immunology, particularly concerning inflammatory responses:

- Sepsis Model : In a mouse model of early sepsis, this compound treatment reduced pro-inflammatory cytokine production (e.g., IL-1β) and protected against septic death. This effect was mediated through the upregulation of miR-146a, which plays a critical role in modulating inflammatory responses .

- Inflammatory Colitis : this compound has been shown to ameliorate symptoms in a dextran sodium sulfate-induced colitis model by reducing gut inflammation and altering T-cell populations within the gut mucosa. Notably, it decreased Th17 cell frequencies while increasing regulatory T-cells (Tregs), suggesting a shift towards an anti-inflammatory profile .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

特性

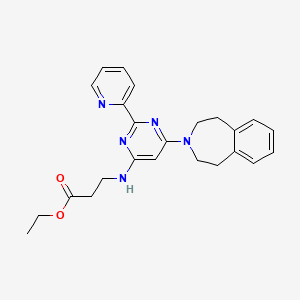

IUPAC Name |

ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-2-31-23(30)10-14-26-21-17-22(28-24(27-21)20-9-5-6-13-25-20)29-15-11-18-7-3-4-8-19(18)12-16-29/h3-9,13,17H,2,10-12,14-16H2,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKCKEHGXNWYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)N3CCC4=CC=CC=C4CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025774 | |

| Record name | Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373423-53-0 | |

| Record name | Ethyl 3-[[2-pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-{[2-(pyridin-2-yl)-6-(2,3,4,5-tetrahydro-1H-3-benzazepin-3-yl)pyrimidin-4-yl]amino}propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。